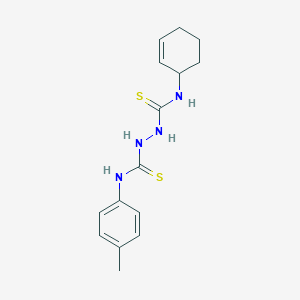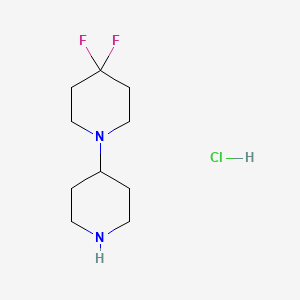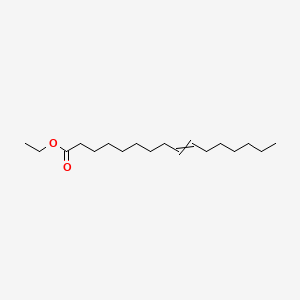
N-(cyclohex-2-en-1-yl)-N'-(4-methylphenyl)hydrazine-1,2-dicarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a cyclohexene ring and a 4-methylphenyl group attached to a hydrazine moiety, which is further connected to a dicarbothioamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of cyclohex-2-en-1-amine with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The industrial production methods are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. The reactions are performed under controlled temperature and pressure conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used in substitution reactions. The reactions are carried out in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide. These derivatives may have different physical and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives, such as:
- N-(cyclohex-2-en-1-yl)-N’-(4-chlorophenyl)hydrazine-1,2-dicarbothioamide
- N-(cyclohex-2-en-1-yl)-N’-(4-nitrophenyl)hydrazine-1,2-dicarbothioamide
- N-(cyclohex-2-en-1-yl)-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide
Uniqueness
The uniqueness of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide lies in its specific structural features, such as the presence of a cyclohexene ring and a 4-methylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H20N4S2 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
1-cyclohex-2-en-1-yl-3-[(4-methylphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H20N4S2/c1-11-7-9-13(10-8-11)17-15(21)19-18-14(20)16-12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3,(H2,16,18,20)(H2,17,19,21) |
InChI-Schlüssel |
LBDBBOALUNSRCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=S)NC2CCCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[benzyl(methyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12453194.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12453197.png)
![4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12453203.png)
![2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12453204.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![4-({[(2Z)-3-(3,4-dimethoxybenzyl)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12453210.png)
![N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}](/img/structure/B12453226.png)
![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)

![2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol](/img/structure/B12453249.png)


![3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid](/img/structure/B12453262.png)
